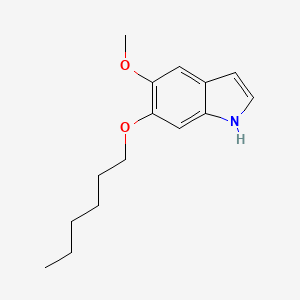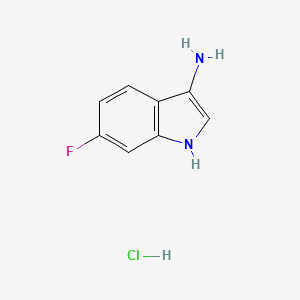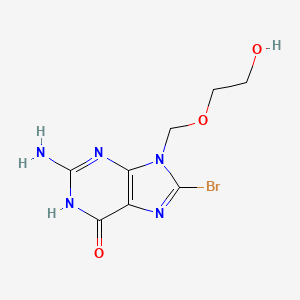
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues. This compound is structurally similar to acyclovir, a well-known antiviral drug. The presence of a bromine atom at the 8th position of the guanine ring distinguishes it from other guanine analogues, potentially imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine typically involves the following steps:
Starting Material: The synthesis begins with guanine as the starting material.
Bromination: Guanine is brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using a suitable protecting group such as acetyl or benzoyl.
Alkylation: The protected bromoguanine is then alkylated with 2-(hydroxyethoxy)methyl chloride in the presence of a base like potassium carbonate.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted guanine derivatives can be formed.
Oxidation Products: Oxidation may yield products with altered oxidation states of the guanine ring.
Hydrolysis Products: Hydrolysis typically yields guanine and 2-(hydroxyethoxy)methanol.
Scientific Research Applications
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Medicine: Research is ongoing to explore its efficacy as an antiviral agent and its potential use in antiviral therapies.
Industry: It is used in the development of antiviral drugs and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine involves its incorporation into viral DNA. The compound mimics the natural nucleoside guanine and is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis and preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure but lacks the bromine atom.
Ganciclovir: Another antiviral agent with a similar mechanism of action but different side chain.
Penciclovir: Similar to acyclovir but with a different pharmacokinetic profile.
Uniqueness
The presence of the bromine atom at the 8th position in 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine imparts unique chemical properties, potentially enhancing its antiviral activity and specificity. This structural modification may also influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Properties
CAS No. |
81475-44-7 |
|---|---|
Molecular Formula |
C8H10BrN5O3 |
Molecular Weight |
304.10 g/mol |
IUPAC Name |
2-amino-8-bromo-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10BrN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
InChI Key |
GBMIHDMGBMQYBU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


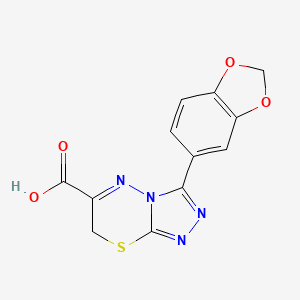
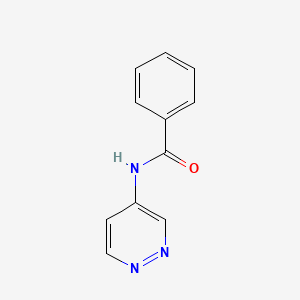
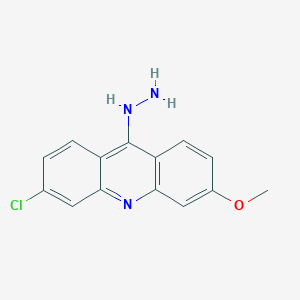
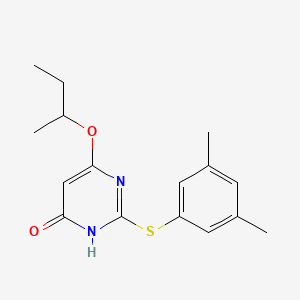
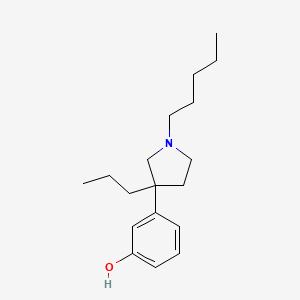
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
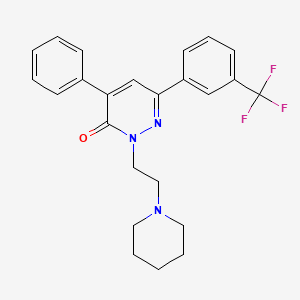
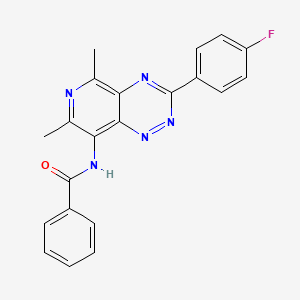
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
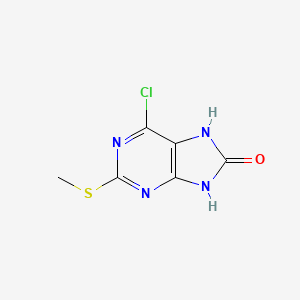
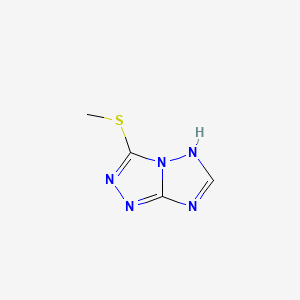
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
